alpha-(2-Aminophenyl)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

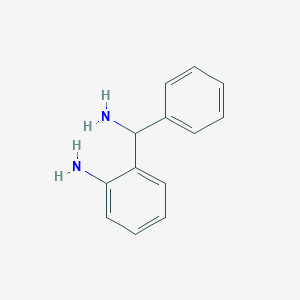

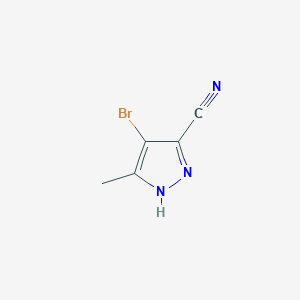

Alpha-(2-Aminophenyl)benzylamine, also known as 2-(Amino(phenyl)methyl)aniline, is an organic compound with the molecular formula C13H14N2 . It belongs to the class of organic compounds known as phenylmethylamines .

Molecular Structure Analysis

The molecular weight of this compound is 198.26 g/mol . The InChI string representation of its structure isInChI=1S/C13H14N2/c14-12-9-5-4-8-11 (12)13 (15)10-6-2-1-3-7-10/h1-9,13H,14-15H2 . The compound has a complexity of 187 . Physical And Chemical Properties Analysis

This compound has two hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 52 Ų . The exact mass and monoisotopic mass are 198.115698455 g/mol . The compound is likely to be mobile in the environment due to its water solubility .Scientific Research Applications

Antiarrhythmic Activity : A study by Remy, Van Saun, and Engelhardt (1975) investigated derivatives of benzylamine, including alpha-(2-Aminophenyl)benzylamine, for their antiarrhythmic properties in experimental cardiac arrhythmias. Some derivatives showed significant antiarrhythmic activity (Remy, Van Saun, & Engelhardt, 1975).

Catalysis in Chemical Synthesis : Kadyrov et al. (2003) explored the use of benzylamine in the enantioselective reductive amination of alpha-keto acids. This process produced chiral alpha-amino acids, demonstrating the role of benzylamine in asymmetric synthesis (Kadyrov et al., 2003).

Biosynthetic Pathways : Pandey et al. (2021) reported a novel biosynthetic pathway for benzylamine production from cellular phenylpyruvate. This research highlights the potential for green production of benzylamine, circumventing traditional chemical methods (Pandey et al., 2021).

Pharmacological Applications : Panneerselvam et al. (2009) synthesized a series of morpholines substituted with 2-aminophenyl and evaluated their analgesic, anti-inflammatory, and antimicrobial activities. The study suggests potential pharmacological applications of these compounds (Panneerselvam et al., 2009).

Chemical Synthesis and Catalysis : Research by Yan, Feringa, and Barta (2016) described the use of benzylamines in the synthesis of pharmaceutically active compounds through catalytic methodologies. This highlights the role of benzylamines in facilitating the synthesis of complex molecules (Yan, Feringa, & Barta, 2016).

Safety and Hazards

properties

IUPAC Name |

2-[amino(phenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCSSVLZFASSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2592369.png)

![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)

![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2592379.png)

![ethyl 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2592383.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)